molecular formula C24H23ClN2O5S B11246124 N-[4-(benzyloxy)phenyl]-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-[4-(benzyloxy)phenyl]-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11246124
M. Wt: 487.0 g/mol
InChI Key: QIOODLYRPHCFAT-UHFFFAOYSA-N
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Description

N-[4-(BENZYLOXY)PHENYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzyl ether group, a chlorinated benzoxazepine ring, and a methanesulfonyl group. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(BENZYLOXY)PHENYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative, under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methanesulfonyl Group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Benzyl Ether: The benzyl ether group can be introduced through a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.

    Final Coupling Reaction: The final step involves coupling the benzoxazepine intermediate with 4-(benzyloxy)aniline under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.

Scientific Research Applications

N-[4-(BENZYLOXY)PHENYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or neurological processes, thereby reducing symptoms associated with these conditions.

Comparison with Similar Compounds

    N-[4-(BENZYLOXY)PHENYL]GLYCINAMIDE: Shares the benzyloxyphenyl group but differs in the rest of the structure.

    N-[4-(BENZYLOXY)PHENYL]-N-METHOXY-N-METHYLACETAMIDE: Contains a similar benzyloxyphenyl group but has different functional groups attached.

Uniqueness: N-[4-(BENZYLOXY)PHENYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

7-chloro-5-methylsulfonyl-N-(4-phenylmethoxyphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C24H23ClN2O5S/c1-33(29,30)27-14-13-23(32-22-12-7-18(25)15-21(22)27)24(28)26-19-8-10-20(11-9-19)31-16-17-5-3-2-4-6-17/h2-12,15,23H,13-14,16H2,1H3,(H,26,28)

InChI Key

QIOODLYRPHCFAT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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